4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic core substituted with chloro and fluoro groups, along with an imine linkage, making it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that such compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s solubility, stability, and molecular weight can influence its bioavailability .
Result of Action
Similar compounds have been shown to exert various biological effects, including antimicrobial, antioxidative, antibiotic, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s activity might be affected by the pH of its environment, as pH can influence the compound’s ionization state and, consequently, its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol typically involves a multi-step process:
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Formation of the Imine Linkage: : The initial step involves the condensation of 2-chloro-4-fluorobenzaldehyde with 4-chloro-2-aminophenol under acidic or basic conditions to form the imine linkage. This reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
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Purification: : The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The phenolic group in 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used under reflux conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Substituted phenols or anilines.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the imine linkage and halogen substituents can enhance the biological activity of these derivatives, making them potential candidates for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol
- 2-chloro-4-fluoro-6-{(E)-[(2-chlorobenzyl)imino]methyl}phenol
Uniqueness
Compared to similar compounds, 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol stands out due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-2-[(2-chloro-4-fluorophenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(17)6-13(9)16/h1-6,8,19H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBJMDHJJPIMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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